molecular formula C17H19N3O2S B2621337 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2097873-23-7

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2621337
CAS No.: 2097873-23-7
M. Wt: 329.42
InChI Key: ACAXKHCVNLUANF-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a sophisticated heterocyclic compound designed for advanced pharmaceutical and agrochemical research. Its molecular architecture, incorporating furan, thiophene, and a trimethylpyrazole carboxamide moiety, makes it a valuable scaffold in medicinal chemistry. Pyrazole derivatives are extensively investigated for their broad spectrum of biological activities, which include potential antimicrobial, anticancer, anti-inflammatory, and analgesic properties . The presence of fused heterocyclic systems is a common pharmacophore in many therapeutic agents, and this compound serves as a key intermediate for the synthesis of novel active molecules . Researchers utilize this compound primarily as a building block in the development of new small-molecule libraries and for exploring structure-activity relationships (SAR) in drug discovery projects. Its application is strictly confined to laboratory research, and it is an essential tool for scientists working in hit-to-lead optimization and the development of new heterocyclic compounds with targeted biological functions.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-11-16(12(2)20(3)19-11)17(21)18-10-13(14-6-4-8-22-14)15-7-5-9-23-15/h4-9,13H,10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAXKHCVNLUANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC(C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the pyrazole core: This can be achieved through the condensation of 1,3-diketones with hydrazines under acidic or basic conditions.

    Introduction of the furan and thiophene groups: These heterocycles can be introduced via cross-coupling reactions such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrazole ring or the heterocyclic substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Candidate
The unique structure of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide suggests its viability as a drug candidate. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of furan and thiophene moieties may enhance its interaction with biological targets.

Mechanism of Action
While specific mechanisms are yet to be fully elucidated, compounds with similar structures often act on various biochemical pathways. For instance, they may inhibit enzymes or modulate receptor activity, potentially leading to therapeutic effects in conditions such as cancer or infectious diseases.

Case Study: Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit antimicrobial properties. For example, a study demonstrated that certain pyrazole-based compounds showed significant activity against bacterial strains, suggesting that this compound may possess similar attributes .

Materials Science

Organic Semiconductors
The heterocyclic nature of this compound allows for its application in materials science, particularly in the development of organic semiconductors. The electronic properties of furan and thiophene can be exploited to create materials with desirable conductivity and optical characteristics.

Conductive Polymers
Incorporating this compound into conductive polymers can enhance their electrical properties. Such materials are crucial in the development of flexible electronics and photovoltaic devices.

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions enables the formation of more complex structures.

Synthetic Routes
The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyrazole Core : Achieved through the condensation of 1,3-diketones with hydrazines.
  • Introduction of Heterocycles : Furan and thiophene groups can be introduced via cross-coupling reactions.
  • Amidation Process : Finalizing the structure through the reaction of carboxylic acid derivatives with amines under dehydrating conditions.

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Medicinal ChemistryPotential drug candidate with diverse biological activitiesAntimicrobial activity studies
Materials ScienceUse in organic semiconductors and conductive polymersDevelopment of flexible electronics
Organic SynthesisBuilding block for complex moleculesMulti-step synthetic routes

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The furan and thiophene rings can engage in π-π stacking interactions, while the pyrazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its dual heterocyclic substituents (furan and thiophene) and the pyrazole carboxamide backbone. Below is a comparative analysis with structurally related molecules:

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Reported Bioactivity Reference
Target Compound Pyrazole-4-carboxamide Furan-2-yl, thiophen-2-yl, 1,3,5-trimethyl Not reported -
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones (Foroumadi et al., 2005) Quinolone 5-Bromothiophen-2-yl Antibacterial (vs. S. aureus)
N-[2-(5-(methylthio)thiophen-2-yl)-2-oximinoethyl] piperazinyl quinolones (Foroumadi et al., 2006) Quinolone Methylthio-thiophen-2-yl Enhanced antibacterial potency
Pharmacopeial compounds with thiophen-2-yl-ethylamine (Pharmacopeial Forum, 2017) Tetrahydronaphthalen-amine Thiophen-2-yl-ethyl, sulfonate/oxide Pharmacopeial standards

Key Observations

Heterocyclic Influence on Bioactivity: Thiophene derivatives in quinolones (e.g., Foroumadi et al., 2005/2006) exhibit notable antibacterial activity, attributed to thiophene’s electron-rich π-system enhancing target binding . The target compound’s thiophene moiety may similarly contribute to antibacterial efficacy, though its furan substituent could modulate reactivity or solubility. Pharmacopeial compounds with thiophen-2-yl-ethyl groups (e.g., tetrahydronaphthalen-amines) suggest applications in CNS or cardiovascular therapeutics, though specific data are lacking .

Backbone Divergence: Unlike quinolones (DNA gyrase inhibitors) or tetrahydronaphthalen-amines (CNS modulators), the pyrazole core in the target compound may interact with distinct targets, such as kinases or inflammatory mediators.

Synergistic Effects of Dual Heterocycles :

  • The simultaneous presence of furan and thiophene could enhance lipophilicity and membrane permeability compared to single-heterocycle analogs. Furan’s oxygen atom may also introduce hydrogen-bonding interactions absent in thiophene-only derivatives.

Hypothesized Pharmacological Profile

While empirical data are unavailable, the compound’s structure suggests:

  • Antibacterial Potential: Analogous to thiophene-containing quinolones, but modulated by furan’s electronic effects.
  • CNS Activity : Similar to pharmacopeial thiophen-2-yl-ethylamine derivatives, possibly via amine receptor interactions.
  • Improved Pharmacokinetics : The pyrazole carboxamide may enhance metabolic stability compared to ester or sulfonate groups in analogs .

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4OC_{15}H_{16}N_{4}O, with a molecular weight of approximately 284.32 g/mol. The presence of furan and thiophene rings, along with the pyrazole core, contributes to its diverse chemical reactivity and biological activity.

Mechanisms of Biological Activity

Research indicates that compounds containing pyrazole moieties often exhibit a wide range of biological activities. These include:

  • Antimicrobial Activity: Pyrazole derivatives are known for their antimicrobial properties against various pathogens. The structural features of this compound may enhance its effectiveness against resistant strains of bacteria .
  • Anti-inflammatory Effects: Some studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This compound may exhibit similar anti-inflammatory properties, potentially making it useful in treating inflammatory diseases .
  • Anticancer Potential: The unique structure of this compound suggests it could serve as a lead for developing anticancer agents. Its ability to interact with cellular pathways involved in cancer progression warrants further investigation .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the following:

Compound NameStructural FeaturesNotable Activities
N-(pyridin-2-yl)amidesPyridine-amide structureAntimicrobial properties
Tetrahydroisoquinoline derivativesNeuroprotective propertiesAnticancer effects
Thiophene derivativesElectronic propertiesUsed in organic electronics

The combination of furan, thiophene, and pyrazole moieties in this compound offers unique opportunities for exploring new therapeutic avenues.

Case Studies and Research Findings

Several studies have investigated the biological activity of related pyrazole compounds:

  • Antimicrobial Activity: A study reported the synthesis of novel pyrazole derivatives that exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The most potent compounds showed inhibition rates comparable to standard antibiotics .
  • Anti-inflammatory Activity: In vivo models demonstrated that certain pyrazole derivatives effectively reduced paw edema in rats, indicating strong anti-inflammatory effects. These findings suggest that N-[2-(furan-2-yil)-2-(thiophen-2-yil)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide may possess similar therapeutic potential .
  • Anticancer Screening: A drug library screening identified several pyrazole derivatives with promising anticancer activity on multicellular spheroids. This approach highlights the potential for developing new cancer therapies based on the structural characteristics of pyrazoles .

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